Cas no 30683-23-9 (3-Bromopyridine-2-carboxylic acid)

3-Bromopyridine-2-carboxylic acid is a versatile heterocyclic compound featuring both a bromine substituent and a carboxylic acid functional group on a pyridine ring. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its well-defined reactivity and stability under standard conditions make it suitable for use in medicinal chemistry and material science research. The compound is typically supplied in high purity, ensuring consistent performance in synthetic workflows.
3-Bromopyridine-2-carboxylic acid structure
30683-23-9 structure
商品名:3-Bromopyridine-2-carboxylic acid
CAS番号:30683-23-9
MF:C6H4NO2Br
メガワット:202.00546
MDL:MFCD01320380
CID:88879
PubChem ID:2050129

3-Bromopyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromopyridine-2-carboxylic acid
    • 3-Bromo-2-pyridinecarboxylic acid
    • 3-Bromopicolinic acid
    • 3-BROMO-PYRIDINE-2-CARBOXYLIC ACID
    • 3-BROMOPYRIDIN-2-YLCARBOXYLIC ACID
    • 3-Bromo-pyridine-2-carboxylic Aci
    • IFLAB-BB F1926-0036
    • 3-bromo-2-pyridine carboxlic acid
    • 3-Bromo-2-picolinic acid
    • AM20070088
    • J-400350
    • bromopyridine-2-carboxylic acid
    • AC-3285
    • bromopyridine carboxylic
    • FT-0638933
    • 30683-23-9
    • J-512139
    • F1926-0036
    • AF-399/40963066
    • 3-Bromopicolinic acid pound>>2-Pyridinecarboxylic acid, 3-bromo-
    • A5611
    • SCHEMBL398923
    • MFCD01320380
    • AKOS005198944
    • 3-Bromo-2-pyridine carboxylic acid
    • EN300-84427
    • KBDIRPOTVAODSA-UHFFFAOYSA-N
    • BCP22115
    • 2-Pyridinecarboxylic acid, 3-bromo-
    • DTXSID10365990
    • 2-Hydrazino-4-methyl-thiazole-5-carboxylicacidethylester
    • 3-BROMOPYRIDINE-2-CARBOXYLICACID
    • FS-1310
    • CS-W002771
    • SY004667
    • SB40495
    • 3-Bromo-2-pyridinecarboxylic acid, AldrichCPR
    • BBL100607
    • STL554401
    • 3-Bromo-2-pyridinecarboxylic acid;3-Bromopicolinic acid
    • MDL: MFCD01320380
    • インチ: InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
    • InChIKey: KBDIRPOTVAODSA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CN=C1C(O)=O

計算された属性

  • せいみつぶんしりょう: 200.94300
  • どういたいしつりょう: 200.943
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 50.2A^2

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.813
  • ゆうかいてん: 141-144 °C
  • ふってん: 315.7℃ at 760 mmHg
  • フラッシュポイント: 315.7 °C at 760 mmHg
  • 屈折率: 1.616
  • PSA: 50.19000
  • LogP: 1.54230

3-Bromopyridine-2-carboxylic acid セキュリティ情報

3-Bromopyridine-2-carboxylic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromopyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0684449467-1g
3-Bromopyridine-2-carboxylic acid
30683-23-9 98%(HPLC)
1g
¥ 200.0 2024-07-19
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0684449451-5g
3-Bromopyridine-2-carboxylic acid
30683-23-9 98%(HPLC)
5g
¥ 564.7 2024-07-19
abcr
AB248094-5 g
3-Bromopyridin-2-ylcarboxylic acid, 97%; .
30683-23-9 97%
5g
€84.90 2023-04-27
AN HUI ZE SHENG Technology Co., Ltd.
B686770-25g
3-Bromo-2-pyridine carboxlic acid
30683-23-9
25g
¥15000.00 2023-09-15
eNovation Chemicals LLC
D573125-25G
3-bromopyridine-2-carboxylic acid
30683-23-9 97%
25G
$125 2022-11-28
AK Scientific
J93064-1g
3-Bromopyridine-2-carboxylic acid
30683-23-9 95%
1g
$10 2023-09-15
AK Scientific
J93064-5g
3-Bromopyridine-2-carboxylic acid
30683-23-9 95%
5g
$12 2023-09-15
AK Scientific
J93064-500g
3-Bromopyridine-2-carboxylic acid
30683-23-9 95%
500g
$1404 2023-01-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B827639-1g
3-bromopyridine-2-carboxylic acid
30683-23-9 ≥95%
1g
¥30.00 2022-11-27
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H22255-25g
3-Bromopyridine-2-carboxylic acid
30683-23-9 97%
25g
¥750.00 2022-11-27

3-Bromopyridine-2-carboxylic acid 合成方法

3-Bromopyridine-2-carboxylic acid 関連文献

3-Bromopyridine-2-carboxylic acidに関する追加情報

Professional Introduction to 3-Bromopyridine-2-carboxylic acid (CAS No. 30683-23-9)

3-Bromopyridine-2-carboxylic acid, identified by the chemical abstracts service number 30683-23-9, is a significant intermediate in modern pharmaceutical and chemical synthesis. This compound, featuring a brominated pyridine core with a carboxylic acid functional group, has garnered considerable attention due to its versatile applications in medicinal chemistry and material science. The unique structural attributes of 3-bromopyridine-2-carboxylic acid make it a valuable building block for the development of novel bioactive molecules, particularly in the synthesis of targeted therapeutics and functional materials.

The utility of 3-bromopyridine-2-carboxylic acid stems from its reactivity at both the bromine substituent and the carboxylic acid moiety. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. Concurrently, the carboxylic acid group allows for derivatization into esters, amides, or anhydrides, broadening its synthetic applicability. These features have positioned 3-bromopyridine-2-carboxylic acid as a cornerstone in the synthesis of small-molecule drugs and advanced materials.

In recent years, advancements in drug discovery have highlighted the importance of pyridine derivatives in medicinal chemistry. 3-Bromopyridine-2-carboxylic acid has been extensively employed in the development of kinase inhibitors, antiviral agents, and anti-inflammatory compounds. For instance, researchers have leveraged its scaffold to design molecules targeting diseases such as cancer and neurodegenerative disorders. The bromine atom serves as a critical site for introducing diversity through transition-metal-catalyzed reactions, while the carboxylic acid group facilitates further conjugation with biomolecules or other pharmacophores.

One notable application of 3-bromopyridine-2-carboxylic acid is in the synthesis of protease inhibitors. Proteases play pivotal roles in various biological pathways, making them attractive targets for therapeutic intervention. By incorporating 3-bromopyridine-2-carboxylic acid into peptidomimetic scaffolds or non-peptide inhibitors, chemists have been able to develop potent and selective protease inhibitors with improved pharmacokinetic profiles. The ability to modify both the bromine and carboxylate positions allows for fine-tuning of binding interactions with target enzymes, enhancing drug efficacy.

The compound has also found relevance in materials science, particularly in the design of organic electronic materials. Pyridine-based polymers and small molecules exhibit desirable electronic properties such as high charge carrier mobility and thermal stability. Functionalization of these materials with groups like 3-bromopyridine-2-carboxylic acid can modulate their electronic characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. The bromine atom provides a site for polymerization or further cross-linking reactions, while the carboxylic acid group can enhance solubility or compatibility with other functional materials.

Recent studies have explored the use of 3-bromopyridine-2-carboxylic acid in flow chemistry applications, which offer advantages such as scalability, reproducibility, and energy efficiency. Flow chemistry enables controlled reaction conditions and rapid product isolation, making it an attractive approach for large-scale synthesis. By integrating 3-bromopyridine-2-carboxylic acid into continuous-flow processes, researchers have achieved high yields and purity levels while minimizing waste generation. This aligns with the growing emphasis on sustainable chemical synthesis in pharmaceutical manufacturing.

The versatility of 3-bromopyridine-2-carboxylic acid is further underscored by its role in fragment-based drug discovery (FBDD). Fragment-based approaches involve screening small molecular libraries to identify lead compounds that bind to biological targets. 3-Bromopyridine-2-carboxylic acid, with its well-defined reactivity patterns, serves as a key fragment that can be linked to other pharmacophores through iterative optimization cycles. This strategy has proven effective in identifying novel drug candidates with improved binding affinity and selectivity.

In conclusion,3-Bromopyridine-2-carboxylic acid (CAS No. 30683-23-9) represents a pivotal intermediate with far-reaching implications in pharmaceutical research and material science. Its dual functionality at the bromine and carboxylate positions enables diverse synthetic pathways, facilitating the development of innovative therapeutics and advanced materials. As research continues to uncover new applications for this compound,3-bromopyridine-2-carboxylic acid is poised to remain a cornerstone of modern chemical synthesis.

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